4-Hydroxyphenyl 4-allyloxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxyphenyl 4-allyloxybenzoate involves multiple steps . One method involves the cleavage of 1,4-bis (benzoyl)hydroquinone derivatives with alkali metal alkanolates . Another method involves the esterification of hydroquinone and p-hydroxybenzoic acid . The exact synthesis process can vary depending on the desired yield and purity.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxyphenyl 4-allyloxybenzoate include a molecular weight of 270.28 , a density of 1.209g/cm3 , and a boiling point of 453.8ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
Chemical Synthesis and Structural Analysis
4-Hydroxyphenyl 4-allyloxybenzoate has been studied for its role in chemical synthesis and structural analysis. Clarke, Scrowston, and Sutton (1973) described the electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen, which is structurally related to 4-hydroxyphenyl 4-allyloxybenzoate, emphasizing the Claisen rearrangement process that yields 5-allyl-4-hydroxy compounds (Clarke, Scrowston, & Sutton, 1973).
Jayaraman, Balasubramaniam, and Valiyaveettil (2004) characterized pseudopolymorphs of a hydroxybenzoic acid derivative, which is related to 4-hydroxyphenyl 4-allyloxybenzoate. This research highlighted the influence of solute-solvent interactions on the self-assembly in the solid lattice, which is critical for understanding the material's behavior (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Liquid Crystal Research
4-Hydroxyphenyl 4-allyloxybenzoate has been extensively researched in the field of liquid crystals. Wu Bao-hua (2006) synthesized a novel liquid crystalline epoxy resin, highlighting the compound's role in creating materials with unique phase behavior characteristics (Wu Bao-hua, 2006).
Zhou Yi-feng (2008) synthesized a liquid-crystal monomer from 4-hydroxyphenyl 4-allyloxybenzoate, demonstrating its nematic phase liquid-crystal behavior, crucial for applications in display technology and other areas (Zhou Yi-feng, 2008).
Future Directions
4-Hydroxybenzoic acid, a compound related to 4-Hydroxyphenyl 4-allyloxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . This suggests that 4-Hydroxyphenyl 4-allyloxybenzoate could also have potential for future applications in these areas.
properties
IUPAC Name |
(4-hydroxyphenyl) 4-prop-2-enoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-11-19-14-7-3-12(4-8-14)16(18)20-15-9-5-13(17)6-10-15/h2-10,17H,1,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFJRUGSYMIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571801 | |
Record name | 4-Hydroxyphenyl 4-[(prop-2-en-1-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenyl 4-allyloxybenzoate | |
CAS RN |
128422-75-3 | |
Record name | 4-Hydroxyphenyl 4-(2-propen-1-yloxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128422-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenyl 4-[(prop-2-en-1-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-propen-1-yloxy)-;4-Hydroxyphenyl 4-allyloxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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